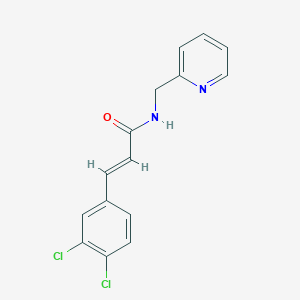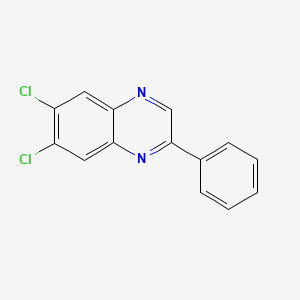
3-(3,4-dichlorophenyl)-N-(2-pyridinylmethyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-dichlorophenyl)-N-(2-pyridinylmethyl)acrylamide, also known as DPA, is a chemical compound that has been widely studied for its potential applications in scientific research. DPA belongs to the family of acrylamides, which are organic compounds that contain a vinyl group and an amide group. The unique chemical structure of DPA makes it a valuable tool for studying various biological processes.
Mecanismo De Acción
The mechanism of action of 3-(3,4-dichlorophenyl)-N-(2-pyridinylmethyl)acrylamide is not fully understood, but it is thought to involve the binding of this compound to specific protein targets. This compound has been shown to bind to amyloid-beta, which is a protein that is implicated in the development of Alzheimer's disease. By binding to amyloid-beta, this compound may prevent the formation of toxic aggregates that can damage brain cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its ability to inhibit protein aggregation, this compound has been shown to modulate the activity of various enzymes and ion channels. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may have implications for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(3,4-dichlorophenyl)-N-(2-pyridinylmethyl)acrylamide in lab experiments is its ability to inhibit protein aggregation, which is a process that is difficult to study using traditional methods. This compound is also relatively easy to synthesize and purify, which makes it a cost-effective tool for scientific research. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on 3-(3,4-dichlorophenyl)-N-(2-pyridinylmethyl)acrylamide. One area of focus is the development of this compound-based therapeutics for the treatment of neurodegenerative diseases. Another area of focus is the study of this compound's effects on other protein targets, which may have implications for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Métodos De Síntesis
3-(3,4-dichlorophenyl)-N-(2-pyridinylmethyl)acrylamide can be synthesized using a variety of methods, including the reaction of 3,4-dichlorophenylamine and 2-pyridinecarboxaldehyde in the presence of acetic acid and acetic anhydride. The resulting product can be purified using column chromatography and characterized using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
3-(3,4-dichlorophenyl)-N-(2-pyridinylmethyl)acrylamide has been extensively studied for its potential applications in scientific research. One of the most significant applications of this compound is in the study of protein aggregation, which is a process that is implicated in various neurodegenerative diseases, including Alzheimer's and Parkinson's. This compound has been shown to inhibit protein aggregation and may have therapeutic potential in the treatment of these diseases.
Propiedades
IUPAC Name |
(E)-3-(3,4-dichlorophenyl)-N-(pyridin-2-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O/c16-13-6-4-11(9-14(13)17)5-7-15(20)19-10-12-3-1-2-8-18-12/h1-9H,10H2,(H,19,20)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYIVPNQEMHZGW-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C=CC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)CNC(=O)/C=C/C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-(2-thienyl)acryloyl]amino}benzamide](/img/structure/B5714622.png)
![1,1'-[1-(3,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5714627.png)
![methyl [4-(3-anilino-2-cyano-3-oxo-1-propen-1-yl)phenoxy]acetate](/img/structure/B5714630.png)
![N-[(phenylsulfonyl)methyl]benzamide](/img/structure/B5714635.png)

![2-(4-methoxyphenyl)-N-{3-[N-(3-nitrobenzoyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B5714646.png)
![2-{4-methyl-6-[(3-methylphenyl)amino]-2-pyrimidinyl}phenol](/img/structure/B5714653.png)
![3-chloro-1-(2,3-dichlorophenyl)-4-[(2-phenylethyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5714659.png)
![4-[5-(2,3-dichlorophenyl)-2-furoyl]morpholine](/img/structure/B5714675.png)
![1-[(5-bromo-2-thienyl)sulfonyl]-4-methylpiperidine](/img/structure/B5714683.png)


![N-[2-(3-chlorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine](/img/structure/B5714718.png)
